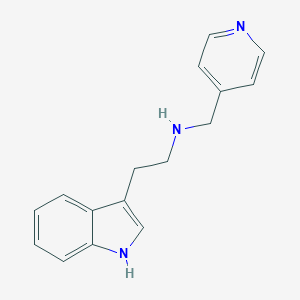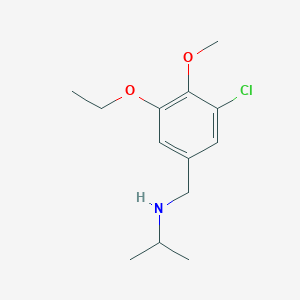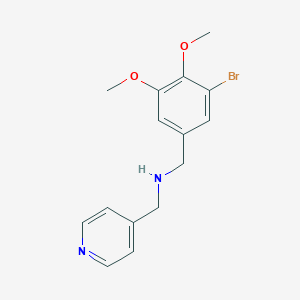
Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate, also known as ethyl ferulate, is a natural phenolic compound found in various plants, including rice, wheat, and oats. It is known for its antioxidant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate ferulate is not fully understood. However, it is believed that its antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage to cells. Its anti-inflammatory properties are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines. Its anticancer properties are believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Ethyl ferulate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress in cells, which can help protect against a number of diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. It has also been shown to reduce inflammation in the body, which can help alleviate symptoms of various inflammatory diseases, such as arthritis and inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate ferulate in lab experiments is its low toxicity. It has been shown to be relatively safe, even at high doses. Additionally, it is readily available and relatively inexpensive. However, one limitation of using Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate ferulate in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are many potential future directions for research on Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate ferulate. One area of interest is its potential use as a natural preservative in the food industry. It has been shown to have antimicrobial properties, which could make it an effective alternative to synthetic preservatives. Additionally, there is interest in studying the potential use of Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate ferulate in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate ferulate and its potential health benefits.
Aplicaciones Científicas De Investigación
Ethyl ferulate has been extensively studied for its potential health benefits. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. It also has anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, Ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate ferulate has been shown to have anticancer properties, as it can induce apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C11H12O4 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H12O4/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,12H,2,7H2,1H3 |
Clave InChI |
QEQMMCZMNDJJFX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)O |
SMILES canónico |
CCOC(=O)CC(=O)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B276003.png)
![4-{[(3-Phenyl-2-propynyl)amino]methyl}benzoic acid](/img/structure/B276004.png)
![1-(1-ethylpyrrolidin-2-yl)-N-[4-(methylsulfanyl)benzyl]methanamine](/img/structure/B276005.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B276009.png)
![2-({4-[(3-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276010.png)




![2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}phenoxy)-N-tert-butylacetamide](/img/structure/B276022.png)
![{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B276023.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]propan-2-amine](/img/structure/B276024.png)